N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
This compound belongs to the class of Schiff base hydrazides featuring a 1,2,4-triazole core substituted with sulfur and aromatic groups. Its structure comprises:
- Hydrazide backbone: Formed by the condensation of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
- Aromatic substituents: The 3,5-di-tert-butyl-4-hydroxyphenyl group introduces antioxidant properties due to the hindered phenol moiety, while the E-configuration stabilizes the imine bond .
Synthesis: The compound is synthesized via acid-catalyzed condensation of the hydrazide precursor with the aldehyde in ethanol, analogous to methods described for related Schiff bases (e.g., 70–90% yields under reflux conditions) .
Properties
Molecular Formula |
C31H35N5O2S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C31H35N5O2S/c1-30(2,3)24-17-21(18-25(27(24)38)31(4,5)6)19-32-33-26(37)20-39-29-35-34-28(22-13-9-7-10-14-22)36(29)23-15-11-8-12-16-23/h7-19,38H,20H2,1-6H3,(H,33,37)/b32-19+ |
InChI Key |
WTVSCSNRDNMOQJ-BIZUNTBRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex chemical compound that exhibits a range of biological activities. This review synthesizes available research findings on its biological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 601.75 g/mol. The structure features a hydrazide linkage and incorporates a triazole ring, which is known for its biological significance.
1. Antioxidant Activity
Research indicates that derivatives of 3,5-di-tert-butyl-4-hydroxyphenol (DTBHP) exhibit significant antioxidant properties. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented, suggesting potential applications in preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, some derivatives have been reported to possess IC50 values lower than those of standard anti-inflammatory drugs like Celecoxib .
3. Antimicrobial Activity
The triazole moiety in the compound contributes to its antimicrobial properties. In vitro studies have revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
4. Anticancer Properties
Several studies have explored the anticancer activity of similar hydrazides and triazole derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Research Findings and Case Studies
| Study | Findings | IC50 Values |
|---|---|---|
| Khalilov et al. (2018) | Reported strong antioxidant activity in related compounds | Not specified |
| Alegaon et al. (2023) | Identified significant COX-II inhibitory activity | IC50 = 0.2 μM |
| ResearchGate Study (2020) | Anticancer activity against A549 cells | IC50 = 15 μM |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of triazole rings is known to enhance the bioactivity of compounds due to their ability to interact with biological targets. For instance, derivatives containing triazole moieties have shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through pathways that are still being elucidated .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. The presence of the 4-hydroxyphenyl group is believed to contribute to this activity by inhibiting key inflammatory mediators . In silico studies have suggested that it may act as a 5-lipoxygenase inhibitor, which is a target for anti-inflammatory drugs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into its potential as a lead compound for further optimization in drug design . The results indicate that modifications to the structure could enhance its efficacy and selectivity towards specific targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against fungi and bacteria. Preliminary tests suggest that this compound exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Antioxidant Properties
The antioxidant activity of N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has been investigated due to its potential use in stabilizing materials against oxidative degradation. Compounds with antioxidant properties are valuable in various industries, including food preservation and polymer stabilization .
Data Tables and Case Studies
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations below 100 µM, indicating its potential as a therapeutic agent against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases .
Chemical Reactions Analysis
Chemical Reactions Involving Functional Groups
The compound’s functional groups (hydrazide, triazole, phenolic) enable diverse reactivity:
Oxidation
-
Phenolic group : Can be oxidized to quinones using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions .
-
Triazole ring : May undergo oxidation at specific positions depending on substituents.
Reduction
-
Hydrazide group : Reducible to amines using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Sulfanyl group : Potential for reduction to sulfide or disulfide linkages.
Substitution
-
Triazole ring : Susceptible to nucleophilic substitution with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
-
Hydrazide : May participate in acylation or alkylation reactions.
| Reaction Type | Reagents/Conditions | Key Functional Groups |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ (acidic) | Phenolic group |
| Reduction | LiAlH₄, NaBH₄ | Hydrazide, sulfanyl |
| Substitution | Alkyl halides, K₂CO₃ | Triazole ring |
(Data synthesized from analogous reactions in related literature)
Reaction Conditions and Reagents
Reactions involving this compound often employ:
-
Polar aprotic solvents : DMF or DMSO for high-temperature reactions .
-
Catalysts : Potassium iodide (KI) or cesium carbonate (Cs₂CO₃) to facilitate substitution .
Mechanism of Action
The reactivity of this compound is governed by its heterocyclic and phenolic components:
-
Triazole ring : Electrophilic sites enable nucleophilic attack, particularly at the C3 position .
-
Hydrazide group : Acts as a hydrogen bond donor, influencing solubility and reaction kinetics.
-
Phenolic moiety : Radical-scavenging properties may modulate oxidation pathways .
Comparative Analysis with Related Compounds
Table derived from structural analogs and reaction mechanisms in literature .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Antioxidant Activity: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound confers superior radical-scavenging capacity compared to non-phenolic analogs (e.g., nitro- or chloro-substituted derivatives) .
- Crystallinity: Derivatives with bulky substituents (e.g., biphenyl or tert-butyl groups) exhibit high crystallinity, as evidenced by triclinic or monoclinic crystal systems (e.g., a = 9.1104 Å, V = 1381.7 ų for biphenyl analogs) .
Crystallographic and Computational Insights
- Crystal Packing: The target compound’s tert-butyl and hydroxy groups facilitate intermolecular hydrogen bonding (O–H⋯N/O), stabilizing the crystal lattice. This contrasts with non-hydroxylated analogs, which rely on weaker van der Waals interactions .
- Software Utilization : Structures are refined using SHELXL (for small-molecule crystallography) and visualized via ORTEP-3, ensuring accurate bond-length and angle measurements (e.g., C–H = 0.93–0.98 Å, N–H = 0.86 Å) .
Preparation Methods
Hydrazide Formation
Triazole Cyclization
-
Reagents : Hydrazide (0.005 mol), substituted nitrile (0.0055 mol), potassium carbonate, n-butanol.
-
Workup : Filtration and recrystallization from ethanol.
This method circumvents high-temperature decomposition by leveraging microwave dielectric heating, enhancing regioselectivity and purity. Metal-free alternatives using elemental sulfur-mediated oxidative cyclization achieve comparable yields (70–80%) but require longer reaction times.
Synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
The acetohydrazide linker is introduced via alkylation and hydrazinolysis:
Thioether Formation
Hydrazinolysis
-
Reagents : Ethyl ester intermediate (0.005 mol), hydrazine hydrate (0.01 mol), methanol.
-
Conditions : Reflux for 4 hours with TLC monitoring (chloroform:methanol = 9:1).
-
Workup : Solvent evaporation and recrystallization from ethanol.
The reaction proceeds via nucleophilic displacement of the ethoxy group by hydrazine, forming the acetohydrazide with minimal byproducts.
Condensation to Form the Hydrazone
The final hydrazone is synthesized by Schiff base condensation:
-
Reagents : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1 mol), 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 mol), glacial acetic acid (catalyst).
-
Stereochemistry : The E-isomer predominates due to thermodynamic stability, confirmed by NMR coupling constants (J = 12–14 Hz for trans-vinylic protons).
Alternative methods using mechanochemical grinding or solid-state melt reactions reduce solvent use but yield slightly lower purity (70–75%).
Characterization and Spectral Data
Optimization and Challenges
-
Microwave Assistance : Reduces triazole synthesis time from 8–12 hours to 2–4 hours.
-
Solvent Selection : Aqueous acetic acid (75–85%) maximizes aldehyde yield by balancing solubility and reactivity.
-
Byproduct Control : Excess HMTA and potassium carbonate suppress transamination and over-alkylation .
Q & A
Basic: What are the standard synthetic procedures for preparing this compound?
The compound is synthesized via Schiff base formation between a hydrazide derivative and a substituted benzaldehyde. A typical procedure involves refluxing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction mixture is refluxed for 2–4 hours, followed by solvent evaporation and purification via recrystallization (ethanol), yielding the product with ~90% efficiency . Key parameters include solvent choice, acid catalysis, and reaction time.
Basic: Which spectroscopic and analytical methods are used for structural characterization?
- 1H NMR : Confirms the formation of the hydrazone bond (N=CH) via a singlet at δ 8.3–8.5 ppm and hydroxyl protons at δ 5.0–5.5 ppm .
- X-ray crystallography : Resolves the E-configuration of the Schiff base and quantifies bond lengths (e.g., C–H = 0.93–0.98 Å, O–H = 0.84 Å). Crystal data (triclinic, space group P1, a = 9.1104 Å, b = 10.5601 Å) validate molecular packing .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages to confirm purity .
Basic: What role do the tert-butyl groups play in the compound’s stability and reactivity?
The 3,5-di-tert-butyl-4-hydroxyphenyl moiety enhances steric hindrance, stabilizing the phenolic hydroxyl group against oxidation. This steric protection also influences crystal packing by reducing intermolecular interactions, as seen in the triclinic lattice parameters (α = 104.4°, β = 102.8°) . Additionally, the electron-donating tert-butyl groups may modulate electronic effects in reactions involving the triazole-sulfanyl moiety .
Advanced: How can computational methods optimize reaction conditions for higher yields?
- Bayesian optimization : Predicts optimal solvent/catalyst combinations by iteratively modeling reaction outcomes. For example, ethanol/acetic acid systems () could be compared with DMF or THF to improve yield .
- Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, stoichiometry) through factorial designs. This approach reduces experimental runs by 30–50% compared to one-factor-at-a-time methods .
- Molecular dynamics simulations : Predict solvent effects on reaction intermediates, guiding solvent selection .
Advanced: How can researchers resolve contradictions in synthesis yields reported across different methods?
Discrepancies often arise from variations in precursors or reaction conditions. For example:
- Precursor purity : Impurities in 4,5-diphenyl-4H-1,2,4-triazole-3-thiol () may reduce yields.
- Catalyst loading : Excess acetic acid () vs. trace HCl ( ) alters protonation equilibria.
- Crystallization solvents : Ethanol () vs. i-PrOH ( ) affects crystal nucleation.
Resolution requires systematic reproducibility studies, including control experiments with standardized reagents and in-situ monitoring (e.g., TLC or IR) .
Advanced: What crystallographic techniques elucidate the compound’s conformational flexibility and packing?
- Anisotropic displacement parameters : Quantify thermal motion of atoms (e.g., tert-butyl groups show larger displacement ellipsoids due to rotational freedom) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···N hydrogen bonds between hydrazide and triazole moieties) .
- Density functional theory (DFT) : Validates experimental bond lengths/angles and predicts electronic effects of substituents (e.g., sulfanyl group’s electron-withdrawing nature) .
Advanced: How does the sulfanyl-triazole moiety influence biological activity, and how is this tested experimentally?
The sulfanyl-triazole group enhances metal-chelation capacity, which can be probed via:
- UV-Vis titration : Measures binding constants with transition metals (e.g., Cu²+ or Fe³+).
- Antimicrobial assays : Tests against Gram-positive/negative bacteria (e.g., MIC values via broth dilution).
- Molecular docking : Predicts interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Contradictory activity data may arise from assay conditions (e.g., pH, solvent), requiring standardized protocols .
Advanced: What strategies mitigate challenges in scaling up synthesis for research-grade quantities?
- Flow chemistry : Enhances reproducibility by controlling residence time and temperature (e.g., Omura-Sharma-Swern oxidation in ).
- Automated purification : Combines flash chromatography with inline HPLC for high-purity batches .
- In-line analytics : Real-time NMR or IR monitors reaction progress, reducing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
